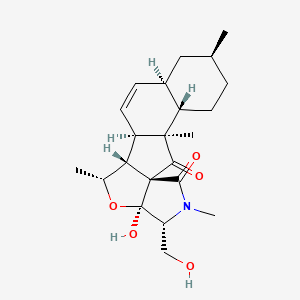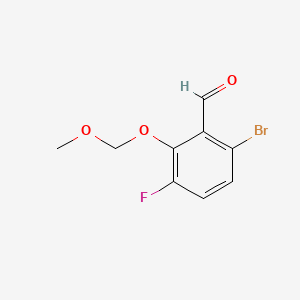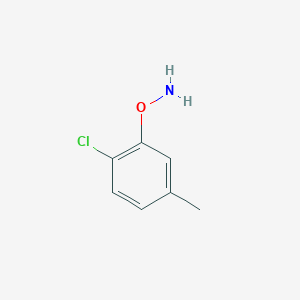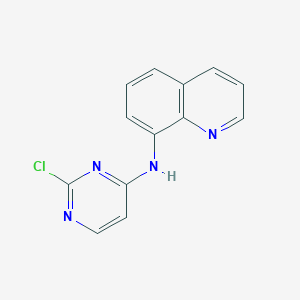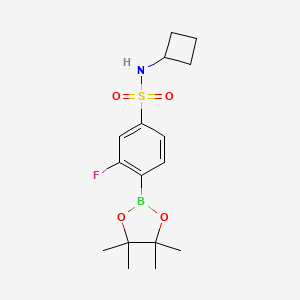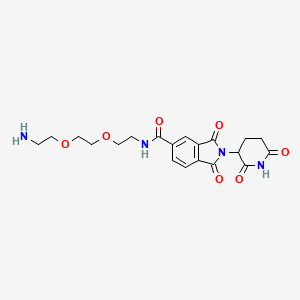
Thalidomide-5-(PEG2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-(PEG2-amine) is a proteolytic targeting chimera (PROTAC) building block that contains an E3 ligase ligand substituted with a terminal amine group . This compound is a derivative of thalidomide, a medication historically used for treating conditions such as leprosy and multiple myeloma . The addition of the polyethylene glycol (PEG2) moiety enhances the solubility, bioavailability, and pharmacokinetic profile of thalidomide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG2-amine) is synthesized by reacting thalidomide with a PEG2 linker that has a terminal amine group. The amine group can react with NHS ester groups or carboxylic acids in the presence of coupling agents such as EDC or HATU . The reaction typically occurs under mild conditions, ensuring the integrity of the thalidomide structure.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally involves standard organic synthesis techniques, including purification steps like chromatography to achieve high purity levels (≥95%) .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-(PEG2-amine) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can participate in nucleophilic substitution reactions with electrophiles such as NHS esters.
Coupling Reactions: The amine group can couple with carboxylic acids in the presence of coupling agents like EDC or HATU.
Common Reagents and Conditions:
NHS Esters: Used for amine coupling reactions.
EDC or HATU: Coupling agents facilitating the formation of amide bonds.
Major Products: The primary products of these reactions are amide-linked conjugates, which can be used in further applications such as PROTAC development .
Scientific Research Applications
Thalidomide-5-(PEG2-amine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thalidomide-5-(PEG2-amine) involves its role as a PROTAC building block. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the selective degradation of target proteins . This process involves the ubiquitination and subsequent proteasomal degradation of the target proteins, thereby modulating various cellular pathways .
Comparison with Similar Compounds
Thalidomide-O-PEG2-amine: Contains a PEG2 linker but with a different functional group (e.g., carboxylic acid).
Thalidomide-5-amine: A simpler derivative without the PEG2 moiety.
Uniqueness: Thalidomide-5-(PEG2-amine) stands out due to its enhanced solubility and bioavailability, making it more effective in pharmaceutical applications . The presence of the PEG2 linker also allows for better conjugation with other molecules, expanding its utility in research and therapeutic development .
Properties
Molecular Formula |
C20H24N4O7 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O7/c21-5-7-30-9-10-31-8-6-22-17(26)12-1-2-13-14(11-12)20(29)24(19(13)28)15-3-4-16(25)23-18(15)27/h1-2,11,15H,3-10,21H2,(H,22,26)(H,23,25,27) |
InChI Key |
JHPUXMJZJYXENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


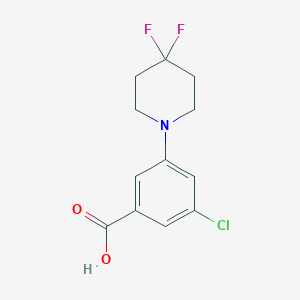

![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)
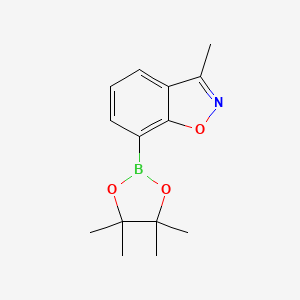
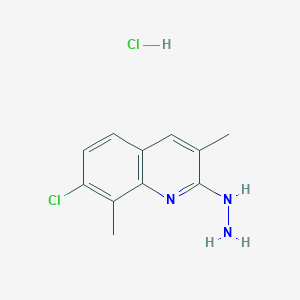
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
